molecular formula C20H23ClN8O3 B12776503 Deucravacitinib hydrochloride CAS No. 1609392-28-0

Deucravacitinib hydrochloride

Cat. No.: B12776503
CAS No.: 1609392-28-0
M. Wt: 461.9 g/mol
InChI Key: LILQGPVDQZORJG-NIIDSAIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of deucravacitinib hydrochloride involves multiple synthetic steps. One of the key steps includes the formation of a crystal form of the compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Deucravacitinib hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Deucravacitinib hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Deucravacitinib hydrochloride exerts its effects by selectively inhibiting TYK2. TYK2 is involved in the intracellular signaling initiated by cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By binding to the regulatory domain of TYK2, this compound disrupts these signaling pathways, leading to a reduction in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: A Janus kinase inhibitor that targets JAK1 and JAK3.

    Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.

    Upadacitinib: A selective JAK1 inhibitor.

Uniqueness

Deucravacitinib hydrochloride is unique in its high selectivity for TYK2 compared to other Janus kinase inhibitors. This selectivity may result in a better safety profile and fewer adverse effects, making it a promising therapeutic agent for immune-mediated diseases .

Properties

CAS No.

1609392-28-0

Molecular Formula

C20H23ClN8O3

Molecular Weight

461.9 g/mol

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H22N8O3.ClH/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18;/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29);1H/i1D3;

InChI Key

LILQGPVDQZORJG-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl

Origin of Product

United States

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